L-Arginine-13C6,15N4 Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

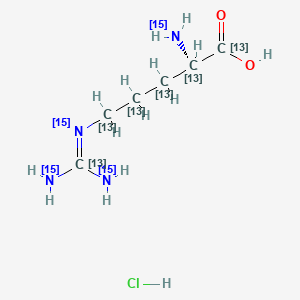

L-Arginine-13C6,15N4 Hydrochloride is a stable isotope-labeled amino acid. It is a derivative of L-Arginine, where six carbon atoms are labeled with the isotope carbon-13 and four nitrogen atoms are labeled with the isotope nitrogen-15. This compound is primarily used in scientific research, particularly in the fields of biochemistry and molecular biology, due to its unique isotopic labeling which allows for precise tracking and quantification in various experimental setups .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of L-Arginine-13C6,15N4 Hydrochloride involves the incorporation of stable isotopes into the L-Arginine molecule. This is typically achieved through chemical synthesis methods that introduce the isotopic labels at specific positions within the molecule. The process often involves multiple steps, including the protection of functional groups, isotopic labeling, and deprotection to yield the final product .

Industrial Production Methods

Industrial production of this compound is carried out using advanced chemical synthesis techniques. These methods ensure high purity and isotopic enrichment of the final product. The production process is carefully controlled to maintain the integrity of the isotopic labels and to achieve the desired chemical purity .

化学反应分析

Types of Reactions

L-Arginine-13C6,15N4 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of nitric oxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the isotopic labels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of nitric oxide, a potent vasodilator .

科学研究应用

Proteomics

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

L-Arginine-13C6,15N4 Hydrochloride is predominantly utilized in SILAC methodologies. This technique allows researchers to incorporate stable isotopes into proteins during cell culture, facilitating the relative quantification of proteins through mass spectrometry. The isotopic labeling enables the differentiation of peptides based on their mass differences, thus providing insights into protein expression levels under various experimental conditions .

Case Study: Protein Interaction Studies

In a study examining protein interactions, researchers used this compound as a labeling agent to track protein dynamics in living cells. The results demonstrated how specific proteins interact under different physiological conditions, contributing to a deeper understanding of cellular signaling pathways .

Metabolomics

Quantitative Analysis of Metabolites

The compound is also employed as an internal standard in quantitative metabolomics studies. It aids in the analysis of various metabolites such as nitric oxide and citrulline by providing a reference point for concentration measurements in biological samples .

Case Study: Nitric Oxide Production Measurement

A liquid chromatography-mass spectrometry (LC-MS/MS) method was developed to quantify L-Arginine and its metabolites in human endothelial cells using this compound as an internal standard. This approach allowed for accurate determination of nitric oxide production and its implications in vascular health .

Cellular Metabolism Studies

Metabolic Flux Analysis

this compound is instrumental in metabolic flux analysis, where it helps trace the flow of carbon through metabolic pathways. This is crucial for understanding how cells utilize nutrients and how metabolic disorders may arise .

Case Study: Cancer Metabolism Research

In cancer research, this compound has been used to study altered metabolic pathways in tumor cells. By tracking the incorporation of labeled arginine into various metabolic products, researchers gained insights into how cancer cells adapt their metabolism to support rapid growth and proliferation .

Pharmacokinetics and Drug Development

Use in Pharmacokinetic Studies

this compound serves as a valuable tool in pharmacokinetic studies to evaluate drug absorption and metabolism. By using this labeled compound, researchers can monitor how drugs interact with amino acid metabolism and their subsequent effects on physiological processes .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Proteomics | Used in SILAC for protein quantification | Allows differentiation of peptides by mass |

| Metabolomics | Acts as an internal standard for metabolite quantification | Enhances accuracy of metabolite measurements |

| Cellular Metabolism | Traces carbon flow through metabolic pathways | Provides insights into nutrient utilization |

| Pharmacokinetics | Evaluates drug absorption and metabolism | Helps understand drug interactions with metabolism |

作用机制

L-Arginine-13C6,15N4 Hydrochloride exerts its effects primarily through its role as a precursor to nitric oxide. Nitric oxide is synthesized from arginine by the enzyme nitric oxide synthase. The isotopic labeling allows for precise tracking of arginine metabolism and nitric oxide production in biological systems. The molecular targets and pathways involved include the nitric oxide synthase pathway and various signaling pathways that regulate vascular tone and blood flow .

相似化合物的比较

Similar Compounds

L-Arginine-13C6 Hydrochloride: Labeled with carbon-13 but not nitrogen-15.

L-Arginine-15N4 Hydrochloride: Labeled with nitrogen-15 but not carbon-13.

L-Lysine-13C6,15N2 Hydrochloride: Another stable isotope-labeled amino acid used in similar research applications

Uniqueness

L-Arginine-13C6,15N4 Hydrochloride is unique due to its dual isotopic labeling with both carbon-13 and nitrogen-15. This dual labeling provides a higher level of precision in tracking and quantifying metabolic processes compared to compounds labeled with only one isotope .

生物活性

L-Arginine-13C6,15N4 Hydrochloride is a stable isotope-labeled amino acid that plays a significant role in various biological processes, particularly in protein synthesis and metabolic pathways. This compound is widely used in research settings, especially in studies involving stable isotope labeling with amino acids in cell culture (SILAC). Below, we explore its biological activity, applications, and relevant case studies.

- Molecular Formula : C₆H₁₄N₄O₂·HCl

- Molecular Weight : 220.59 g/mol

- Isotopic Enrichment : 99% for both 13C and 15N

- Purity : 95% (CP) .

L-Arginine serves as a precursor for several important biomolecules, including nitric oxide (NO), urea, and polyamines. The biological activity of L-Arginine involves:

- Nitric Oxide Synthesis : L-Arginine is converted to NO by nitric oxide synthase (NOS), which plays a crucial role in vasodilation and blood flow regulation.

- Protein Synthesis : As an amino acid, L-Arginine is incorporated into proteins during translation, particularly in conditions requiring enhanced protein synthesis .

Applications in Research

This compound is primarily utilized in the SILAC technique, which allows for the quantitative analysis of protein expression levels under different experimental conditions. This method involves:

- In Vivo Labeling : Cells are cultured in media containing L-Arginine-13C6,15N4, leading to the incorporation of the labeled amino acid into newly synthesized proteins.

- Mass Spectrometry Analysis : The labeled proteins are analyzed using mass spectrometry to determine relative abundance and post-translational modifications .

Study 1: Arginine Metabolism in Cancer Cells

A recent study investigated the role of arginine metabolism in pancreatic ductal adenocarcinoma (PDAC) cells. Researchers found that PDAC cells activate arginine biosynthesis to adapt to nutrient deprivation in the tumor microenvironment (TME). Using L-Arginine-13C6,15N4 for tracing metabolic pathways revealed that these cells primarily rely on de novo synthesis from citrulline and aspartate to maintain intracellular arginine levels despite external scarcity .

Study 2: Protein Expression Analysis

In a study assessing protein expression changes due to various treatments, researchers employed SILAC with L-Arginine-13C6,15N4 to label proteins in cultured cells. The results demonstrated significant alterations in protein profiles correlating with treatment conditions, highlighting the effectiveness of this labeling technique for understanding cellular responses .

Summary of Findings

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Nitric Oxide Production | Precursor for NO synthesis, affecting vascular function and signaling |

| Protein Synthesis | Incorporated into proteins during translation; essential for growth |

| Metabolic Tracing | Used in SILAC for quantitative proteomics; tracks metabolic pathways |

属性

IUPAC Name |

(2S)-2-(15N)azanyl-5-[bis(15N)(azanyl)(113C)methylideneamino](1,2,3,4,5-13C5)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-YAUSPDTOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2][13C@@H]([13C](=O)O)[15NH2])[13CH2][15N]=[13C]([15NH2])[15NH2].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why was L-Arginine-13C6,15N4 Hydrochloride used in this AML study?

A1: this compound was specifically employed as a metabolic tracer in this research. The isotopic labeling (13C6,15N4) allowed researchers to track the metabolic fate of L-arginine within AML cells. By analyzing which metabolites incorporated the labeled atoms, they could determine the specific metabolic pathways that utilize L-arginine within these cells. This information is crucial for understanding how AML cells utilize nutrients and could potentially reveal metabolic vulnerabilities that could be therapeutically targeted.

Q2: What did the researchers learn about L-arginine metabolism in AML cells using this compound?

A2: By using this compound, the researchers discovered that L-arginine is metabolized through the urea cycle (producing ornithine) and subsequently contributes to the synthesis of polyamines (putrescine, spermidine, and spermine) in AML cells []. This finding highlighted the importance of polyamine metabolism in AML and led to further investigations into targeting this pathway as a potential therapeutic strategy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。